molecular formula C5H4BrClN2 B598955 3-Bromo-5-chloropyridin-4-amine CAS No. 159783-78-5

3-Bromo-5-chloropyridin-4-amine

Cat. No. B598955
M. Wt: 207.455
InChI Key: VOEIEXVBLCRZCS-UHFFFAOYSA-N
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Description

“3-Bromo-5-chloropyridin-4-amine” is a chemical compound with the molecular formula C5H4BrClN2. It has a molecular weight of 207.456 . It is also known by other synonyms such as “4-Pyridinamine, 3-bromo-5-chloro-” and "3-Bromo-5-chloro-4-pyridinamine" .


Synthesis Analysis

The synthesis of “3-Bromo-5-chloropyridin-4-amine” involves multi-step reactions. It has been used as a starting material in the synthesis of chlorantraniliprole . Another synthesis method involves the use of ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-chloropyridin-4-amine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom. The ring is substituted with bromine and chlorine atoms at the 3rd and 5th positions respectively, and an amine group at the 4th position .


Physical And Chemical Properties Analysis

“3-Bromo-5-chloropyridin-4-amine” has a density of 1.8±0.1 g/cm3 and a boiling point of 271.7±35.0 °C at 760 mmHg . The compound has a flash point of 118.1±25.9 °C . The exact mass is 205.924637 .

Scientific Research Applications

Catalysis and Organic Synthesis

In the realm of catalysis and organic synthesis, compounds similar to 3-Bromo-5-chloropyridin-4-amine are frequently utilized as intermediates for the construction of more complex molecules. For instance, halogenated pyridines serve as key precursors in cross-coupling reactions, a cornerstone methodology in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of both bromo and chloro substituents on the pyridine ring offers multiple reactive sites for selective functionalization through palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations (Kantam et al., 2013). These methodologies enable the synthesis of a wide array of biologically active compounds and functional materials.

Material Science

In material science, halogenated pyridines are instrumental in the development of functional materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of pyridine rings, such as electron affinity and hole mobility, can be fine-tuned by the introduction of halogen atoms, affecting the overall performance of these materials. The specific functionality of 3-Bromo-5-chloropyridin-4-amine could be exploited in the synthesis of novel ligands for metal-organic frameworks (MOFs) or as building blocks for conducting polymers (Lin, Kong, & Chen, 2016).

Safety And Hazards

The compound is associated with certain hazards. It has been classified with hazard codes Xi . Precautionary statements include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-bromo-5-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIEXVBLCRZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652979
Record name 3-Bromo-5-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloropyridin-4-amine

CAS RN

159783-78-5
Record name 3-Bromo-5-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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